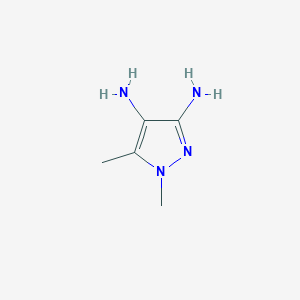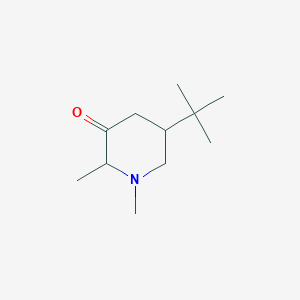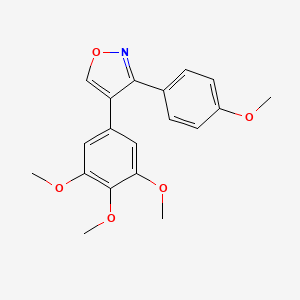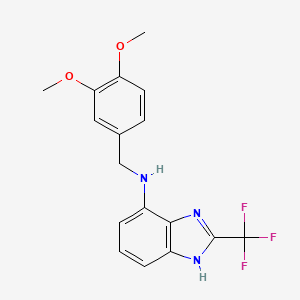![molecular formula C34H32N2O3 B11049971 benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle est un composé organique complexe avec une structure unique qui comprend plusieurs cycles aromatiques et groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle implique généralement plusieurs étapes, en commençant par la préparation de la structure cyclohexane de base, suivie par l'introduction des groupes hydrazinylidène et diphénylméthylidène. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les halogénures de benzyle et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazinylidène en une amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des électrophiles comme l'acide nitrique pour les réactions de nitration. Les conditions réactionnelles impliquent souvent des températures contrôlées et l'utilisation de solvants comme le dichlorométhane ou l'éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones de benzyle, tandis que la réduction peut produire des amines de benzyle.
Applications de la recherche scientifique
Le benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Explored for its potential therapeutic effects in treating various diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la progression de la maladie, conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Industry: While not widely used industrially, its unique structure makes it of interest for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
N'-(diphénylméthylidène)benzènesulfonohydrazide : Shares a similar hydrazinylidene group but differs in the overall structure and functional groups.
Dérivés d'éther phénylique de benzyle : Similar in having benzyl and phenyl groups but differ in the specific arrangement and additional functional groups.
Unicité
Le benzoate de benzyle (2E)-2-[(diphénylméthylidène)hydrazinylidène]-4-hydroxy-4-méthyl-6-phénylcyclohexyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles aromatiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C34H32N2O3 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
benzyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C34H32N2O3/c1-34(38)22-29(26-16-8-3-9-17-26)31(33(37)39-24-25-14-6-2-7-15-25)30(23-34)35-36-32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29,31,38H,22-24H2,1H3/b35-30+ |
Clé InChI |
GLLPVBBUJQBTSD-WUZYOQQESA-N |
SMILES isomérique |
CC1(CC(C(/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
CC1(CC(C(C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)

![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
